Mometasone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIKPVHVRXHRI-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872412 | |
| Record name | Mometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble., 5.23e-03 g/L | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105102-22-5 | |
| Record name | Mometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mometasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218-220 °C, 218 - 220 °C | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacodynamics of Mometasone
Glucocorticoid Receptor (GR) Interactions
The glucocorticoid receptor (NR3C1) is a ligand-activated transcription factor found in the cytoplasm of nearly all cells. nih.gov In the absence of a ligand, the GR is typically complexed with chaperone proteins, such as heat shock protein 90 (hsp90). nih.govelsevier.esfrontiersin.org Upon binding with a glucocorticoid like mometasone, the receptor undergoes conformational changes, dissociates from these chaperones, and translocates into the nucleus. elsevier.esfrontiersin.orgnih.govdrugbank.com
This compound Furoate Binding Affinity to Human Glucocorticoid Receptors
This compound furoate exhibits a high binding affinity for the human glucocorticoid receptor. Studies have shown that this compound furoate has a significantly stronger binding affinity compared to other corticosteroids. For instance, its relative receptor affinity (RRA) has been reported to be approximately 22 times higher than that of dexamethasone (B1670325). nih.govdrugbank.commedznat.rudrugbank.com Another study indicated an RRA of about 2200 for this compound furoate, compared to 100 for dexamethasone and 1800 for fluticasone (B1203827) propionate (B1217596). researchgate.netnih.govd-nb.info The high lipophilicity of this compound furoate is thought to contribute to its strong binding to receptors in the skin, potentially limiting systemic effects. nih.gov
Here is a table summarizing the relative receptor affinities of this compound furoate compared to other corticosteroids, with dexamethasone as a reference (RRA = 100):
| Compound | Relative Receptor Affinity (RRA) | Reference Compound |
| Dexamethasone | 100 | Dexamethasone |
| This compound Furoate | ~2200 researchgate.netnih.govd-nb.info | Dexamethasone |
| ~22 times higher nih.govdrugbank.commedznat.rudrugbank.com | Dexamethasone | |
| Fluticasone Propionate | 1800 researchgate.netnih.govd-nb.info | Dexamethasone |
| Triamcinolone (B434) Acetonide | ~361 d-nb.info | Dexamethasone |
| Budesonide (B1683875) | ~5 times lower drugbank.com | Dexamethasone |
| ~3 times lower researchgate.net | Fluticasone | |
| Flunisolide | ~180 nih.govd-nb.info | Dexamethasone |
Note: Different studies may report slightly varied RRA values depending on the experimental methodology.
Conformational Changes in the Glucocorticoid Receptor Induced by this compound Binding
Binding of this compound furoate to the glucocorticoid receptor induces conformational changes in the receptor structure. elsevier.esnih.govdrugbank.comacs.org These structural alterations are crucial for the receptor's activation and subsequent functions, such as dissociation from chaperone proteins and exposure of nuclear localization signals. elsevier.esfrontiersin.orgdrugbank.com The specific conformation induced by this compound furoate binding allows its C-17α furoate group to fully occupy a hydrophobic cavity within the ligand-binding pocket of the GR, making extensive hydrophobic interactions with surrounding amino acids. biorxiv.orgresearchgate.net This is in contrast to the interaction observed with other glucocorticoids like dexamethasone, which may involve hydrogen bonding at different positions. biorxiv.org
Nuclear Translocation of this compound-Glucocorticoid Receptor Complexes
Following ligand binding and the induced conformational changes, the activated this compound-glucocorticoid receptor complex translocates from the cytoplasm into the cell nucleus. elsevier.esfrontiersin.orgnih.govdrugbank.compatsnap.compatsnap.compharmgkb.orgnih.gov This translocation is a critical step in the mechanism of action, as the receptor's primary function of modulating gene expression occurs within the nucleus. nih.gov
Dimerization of Glucocorticoid Receptors and Glucocorticoid Response Element (GRE) Binding
Once inside the nucleus, the activated glucocorticoid receptors typically form homodimers. frontiersin.orgnih.govdrugbank.comresearchgate.net These dimers then bind to specific DNA sequences located in the promoter regions of target genes. These sequences are known as Glucocorticoid Response Elements (GREs). nih.govelsevier.esfrontiersin.orgnih.govdrugbank.compatsnap.compharmgkb.orgnih.govresearchgate.netarchbronconeumol.org The binding of the GR dimer to GREs is a key mechanism by which this compound influences gene transcription, leading to either the upregulation or downregulation of gene expression. elsevier.esnih.govdrugbank.compatsnap.compharmgkb.orgnih.gov While GRE binding by GR dimers is associated with transactivation (gene induction), GR can also influence gene expression through transrepression, often as monomers or via protein-protein interactions with other transcription factors like NF-κB and AP-1. frontiersin.orgnih.govdrugbank.compharmgkb.orgnih.govresearchgate.netarchbronconeumol.org
Gene Expression Modulation by this compound
The binding of the this compound-GR complex to GREs and its interaction with other transcription factors result in the modulation of gene expression, which underlies the anti-inflammatory effects of this compound.
Upregulation of Anti-inflammatory Gene Transcription
This compound, through the activated GR complex, promotes the transcription of genes that encode for anti-inflammatory proteins. elsevier.esnih.govpatsnap.compatsnap.comresearchgate.net This process, known as transactivation, involves the GR dimer binding to positive GREs in the promoter regions of target genes, leading to increased mRNA synthesis and subsequent protein production. elsevier.esnih.govresearchgate.net Examples of anti-inflammatory proteins whose synthesis may be induced include phospholipase A2 inhibitory proteins (such as lipocortin-1), which control the release of inflammatory precursors like arachidonic acid from cell membranes. nih.govpatsnap.compatsnap.com By inducing the synthesis of these proteins, this compound helps to reduce the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com Additionally, glucocorticoids can upregulate genes such as the beta-2 adrenergic receptor gene and the interleukin (IL)-10 gene, which have anti-inflammatory actions. elsevier.es
Downregulation of Pro-inflammatory Gene Transcription
A primary mechanism by which this compound reduces inflammation is through the downregulation of genes encoding a variety of pro-inflammatory mediators. This transcriptional repression is a key aspect of its pharmacodynamic profile. nih.govpatsnap.com
Inhibition of Pro-inflammatory Cytokine Expression
This compound effectively inhibits the transcription of genes responsible for the production of numerous pro-inflammatory cytokines. nih.govpatsnap.compatsnap.com By suppressing the expression of these signaling molecules, this compound reduces the amplification and perpetuation of inflammatory responses. Research indicates that this compound can inhibit the expression of interleukins such as IL-4 and IL-5. drugbank.com Furthermore, studies have shown that this compound furoate can reduce the mRNA expression of IL-8 in certain cell lines. researchgate.netnih.gov
Suppression of Chemokine Production
The production of chemokines, which are crucial for recruiting inflammatory cells to a site of inflammation, is also suppressed by this compound. nih.govpatsnap.com This action helps to limit the infiltration of leukocytes and other immune cells into inflamed tissues. Specific chemokines, such as MCP-1 (CCL2) and CXCL2, have been shown to have their expression reduced by this compound furoate, particularly through mechanisms involving the inhibition of NF-κB activity. researchgate.netnih.gov
Reduction of Adhesion Molecule Expression (e.g., ICAM-1, ICAM-2)
This compound contributes to the resolution of inflammation by decreasing the expression of adhesion molecules on the surface of endothelial cells and leukocytes. nih.govpatsnap.comnih.govnih.gov These molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Intercellular Adhesion Molecule-2 (ICAM-2), are essential for the adhesion and transmigration of inflammatory cells from the bloodstream into tissues. wikipedia.orgguidetopharmacology.orgguidetopharmacology.org Studies have demonstrated that this compound furoate can reduce ICAM-1 mRNA expression. researchgate.netnih.gov
Impact on Inflammatory Enzyme Synthesis (e.g., COX-2, iNOS)
The synthesis of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), is downregulated by this compound. nih.govpatsnap.comnih.gov COX-2 is involved in the production of prostaglandins, potent mediators of inflammation and pain. researchgate.netmdpi.com iNOS produces nitric oxide, a molecule that contributes to vasodilation and other aspects of the inflammatory response. mdpi.com By reducing the levels of these enzymes, this compound diminishes the production of their pro-inflammatory products.
Detailed research findings on the impact of this compound furoate on pro-inflammatory gene expression can be illustrated by studies examining mRNA levels of specific cytokines and chemokines. For example, research in HepG2 cells overexpressing FXR demonstrated that treatment with 10 µM this compound furoate significantly reduced the mRNA expression of IL-8, MCP-1, and CXCL2, which were induced by TNFα stimulation. This effect was comparable to that observed with the FXR agonist GW4064 and was dependent on the presence of FXR. researchgate.netnih.gov
| Gene | Inflammatory Mediator Type | Effect of this compound Furoate (example study) | Reference |
| IL-8 | Cytokine/Chemokine | Reduced mRNA expression | researchgate.netnih.gov |
| MCP-1 | Chemokine | Reduced mRNA expression | researchgate.netnih.gov |
| CXCL2 | Chemokine | Reduced mRNA expression | researchgate.netnih.gov |
| ICAM-1 | Adhesion Molecule | Reduced mRNA expression | researchgate.netnih.gov |
| COX-2 | Enzyme | Downregulated expression | nih.govpatsnap.comnih.gov |
| iNOS | Enzyme | Downregulated expression | nih.govpatsnap.comnih.gov |
Pharmacokinetic Profile and Biotransformation of Mometasone
Systemic Exposure and Bioavailability Considerations
Systemic exposure to mometasone furoate is generally low, which is a key factor in its safety profile, particularly with topical and inhaled administration. nih.govdrugbank.com Bioavailability, the fraction of an administered dose that reaches the systemic circulation, varies significantly depending on the delivery route.
Factors Influencing Systemic Absorption Across Different Delivery Routes
Several factors influence the systemic absorption of this compound furoate. For topical formulations, its high lipophilicity and low percutaneous absorption contribute to limited systemic availability. nih.govmdpi.com The condition of the skin can also play a role, with increased absorption possible from damaged or inflamed skin, or under occlusive dressings. hres.ca
Following nasal administration, systemic bioavailability is reported to be less than 1%. medicines.org.ukresearchgate.net A significant portion of the intranasally administered drug is rapidly cleared from the nasal passages and swallowed. pharmgkb.orgresearchgate.net The swallowed portion undergoes extensive first-pass hepatic metabolism, further limiting systemic exposure. pharmgkb.orgmedicines.org.ukresearchgate.net
For inhaled formulations, systemic exposure is also minimal. nih.gov Factors such as mucociliary clearance can remove the lipophilic, slow-dissolving drug from the lung, contributing to low systemic levels. While some studies initially estimated very low bioavailability (less than 1%) after dry powder inhalation, others using multiple-dose data suggest a systemic bioavailability closer to 11%, similar to that of fluticasone (B1203827) propionate (B1217596). nih.govnih.gov The device used for inhalation can also influence systemic exposure, with some devices potentially leading to higher bioavailability compared to others. ersnet.orgnih.govresearchgate.net
Comparative Bioavailability Across Inhalational and Topical Formulations
Comparative studies highlight the low systemic bioavailability across both inhalational and topical routes when compared to intravenous administration. For inhaled administration via a dry powder inhaler, the systemic bioavailability has been estimated to be less than 1% in some studies. nih.govresearchgate.net In contrast, intravenous administration results in detectable plasma concentrations with a half-life of approximately 4.5 hours. nih.gov Topical formulations, such as the 0.1% ointment, may have a bioavailability of around 0.7%. drugbank.com This low systemic availability for both topical and inhaled routes is a key characteristic of this compound furoate. nih.govmdpi.com
Here is a summary of comparative bioavailability data:
| Route of Administration | Estimated Systemic Bioavailability | Source |
| Intravenous | 100% (Reference) | nih.gov |
| Inhaled (Dry Powder) | < 1% (single dose) | nih.govresearchgate.net |
| Inhaled (Multiple Dose) | ~11% | nih.gov |
| Nasal Spray | < 1% | medicines.org.ukresearchgate.net |
| Topical (0.1% Ointment) | ~0.7% | drugbank.com |
Metabolic Pathways and Metabolite Characterization
This compound furoate undergoes extensive biotransformation, primarily in the liver. pharmgkb.orgnih.govmedicines.org.ukdrugbank.com This metabolic clearance is a significant factor in its low systemic bioavailability, particularly for the fraction of the dose that is swallowed and absorbed from the gastrointestinal tract. pharmgkb.orgmedicines.org.uk
Hepatic Metabolism of this compound Furoate
The primary site of this compound furoate metabolism is the liver. pharmgkb.orgnih.govmedicines.org.ukdrugbank.com Hepatic metabolism is efficient and leads to the formation of multiple metabolites. pharmgkb.org The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, has been identified as the major enzyme involved in the hepatic metabolism of this compound furoate, particularly in the 6β-hydroxylation pathway. pharmgkb.orgdrugbank.comdrugbank.comfda.gov In vitro studies using human liver S9 fractions have shown efficient metabolism into at least five metabolites. nih.gov
Identification and Structural Elucidation of this compound Metabolites (e.g., 6β-OH this compound)
This compound furoate is metabolized into numerous polar products. fda.gov While no single major metabolite is typically detectable in plasma, several metabolites have been identified and characterized. drugbank.comfda.gov One prominent metabolic pathway is hydroxylation at the 6β position, leading to the formation of 6β-hydroxy this compound furoate (6β-OH this compound furoate). drugbank.comfda.govnih.govsynthinkchemicals.com This metabolite is formed in human liver and intestinal microsomes, with CYP3A4 playing a primary role in the liver. pharmgkb.orgdrugbank.comfda.govnih.gov
Metabolite identification and structural elucidation are typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. criver.comnih.gov These techniques allow for the separation, detection, and structural determination of metabolites present in biological matrices. criver.comnih.govosti.govresearchgate.netgriffith.edu.au Studies have identified 6β-OH this compound furoate and other metabolites through such methods. nih.govnih.gov
In addition to metabolic products, degradation products of this compound furoate can also form, particularly in biological fluids like plasma and simulated lung fluid. nih.govcapes.gov.bringentaconnect.com Studies have identified degradation products such as 9,11-epoxy this compound furoate. capes.gov.bringentaconnect.comnih.govd-nb.info
Biological Activity and Receptor Binding Affinities of this compound Metabolites
The biological activity of this compound furoate is mediated through its binding to the glucocorticoid receptor (GR). pharmgkb.orgdrugbank.comdrugbank.com this compound furoate exhibits a high binding affinity for the human glucocorticoid receptor, reported to be significantly higher than that of dexamethasone (B1670325) and comparable to or higher than other inhaled corticosteroids like fluticasone propionate and budesonide (B1683875). drugbank.comdrugbank.comd-nb.infodovepress.comsci-hub.box
While hydroxylation at the 6β position often leads to inactivation of corticosteroids, this is not entirely the case for this compound furoate. nih.govd-nb.info The 6β-OH this compound furoate metabolite has been shown to possess appreciable glucocorticoid receptor binding affinity. nih.gov Studies using human lung glucocorticoid receptors have determined that 6β-OH this compound furoate displays a significant relative receptor affinity (RRA), comparable to that of clinically used inhaled corticosteroids like flunisolide. nih.govd-nb.info One study reported an RRA of over 200 for 6β-OH this compound furoate, relative to dexamethasone (RRA = 100). nih.govd-nb.info Another study using rat lung cytosol reported a relative binding affinity (RBA) of 700 for one of the metabolites (MET2), while this compound furoate had an RBA of 2900. nih.gov
Here is a table summarizing relative receptor binding affinities:
| Compound | Relative Receptor Affinity (RRA) (vs. Dexamethasone = 100) | Source |
| This compound Furoate | ~2200-2900 | d-nb.infodovepress.com |
| 6β-OH this compound Furoate | > 200 (Human GR), 700 (Rat GR) | nih.govnih.govd-nb.info |
| 9,11-epoxy this compound Furoate | ~200-220 (Human GR) | nih.govd-nb.info |
| Dexamethasone | 100 (Reference) | nih.govd-nb.info |
Degradation Products of this compound Furoate and Their Biological Activity (e.g., 9,11-epoxy this compound Furoate)
This compound Furoate can undergo degradation, leading to the formation of various degradation products. Studies have identified several such products, particularly in simulated biological fluids. In simulated lung fluid (SLF), the degradation of this compound Furoate has been shown to yield two primary products, D1 and D2, with significant pH dependence. ingentaconnect.comcapes.gov.brnih.gov
One notable degradation product is 9,11-epoxy this compound Furoate (identified as D1 in some studies). ingentaconnect.comcapes.gov.brnih.govresearchgate.net This compound has demonstrated significant biological activity. In rat lung glucocorticoid receptor binding studies, 9,11-epoxy this compound Furoate showed a four-fold greater receptor affinity compared to dexamethasone. ingentaconnect.comcapes.gov.brnih.govresearchgate.net Another degradation product, D2, which represents a new cyclized structure, showed a significantly lower receptor affinity than dexamethasone. ingentaconnect.comcapes.gov.brnih.govresearchgate.net
The formation of 9,11-epoxy this compound Furoate has also been observed in human plasma and urine. researchgate.net This degradation product displays a significant receptor binding affinity, with relative receptor affinities (RRAs) in competition experiments with human lung glucocorticoid receptors reported to be around 220 ± 22 with reference to dexamethasone (RRA = 100). nih.govd-nb.info This level of activity is comparable to that of the clinically used inhaled corticosteroid flunisolide. nih.govd-nb.info
Elimination and Excretion Dynamics
The elimination of this compound Furoate and its metabolites primarily occurs via excretion. Following administration, the majority of the absorbed drug and its metabolites are eliminated from the body. hres.cahpra.ie
Biliary Excretion Pathways of this compound and its Metabolites
Biliary excretion is the major route of elimination for absorbed this compound Furoate and its metabolites. fda.govhres.cahpra.ieresearchgate.net Studies in rats following intravenous administration of radiolabeled this compound Furoate revealed that a significant portion of the radioactivity (approximately 90%) was found in the stomach, intestines, and intestinal contents, strongly suggesting excretion via the bile. researchgate.netnih.gov Radiochromatography of the intestinal contents indicated that most of the radioactivity was associated with various metabolites (MET1, MET2, and MET3). researchgate.netnih.gov This pattern of elimination via bile is consistent across different animal species studied. fda.gov
Renal Elimination Characteristics
Compound Names and PubChem CIDs
Cellular and Immunological Mechanisms of Mometasone S Therapeutic Effects
Anti-inflammatory Mechanisms
Mometasone's anti-inflammatory effects are multifaceted, involving the inhibition of key pathways and mediators responsible for initiating and perpetuating inflammatory responses.
Inhibition of Inflammatory Mediator Release (e.g., Histamine (B1213489), Leukotrienes, Prostaglandins)
This compound has been shown to inhibit the release of a variety of inflammatory mediators from immune cells. It decreases the activity and proliferation of cells such as mast cells and eosinophils, which are significant sources of these mediators in allergic reactions and inflammation. patsnap.comdrugbank.com There is evidence of inhibition of histamine, leukotrienes, and cytokines. drugbank.comnih.gov this compound furoate inhibits the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com By curtailing these pathways, this compound furoate reduces inflammation, swelling, redness, and itching. patsnap.com In the respiratory system, this compound furoate inhibits the release of histamine and other mediators involved in allergic reactions. patsnap.com Corticosteroids generally reduce inflammation by decreasing the liberation of hydrolase acids from leukocytes and inhibiting histamine and kinin liberation. wikipedia.org
Role of Phospholipase A2 Inhibitory Proteins (Lipocortins) in this compound Action
A significant aspect of corticosteroid anti-inflammatory action, including that of this compound, is believed to involve the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins (or annexins). wikipedia.orgdrugbank.comguidetopharmacology.orgdominapharm.com These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. wikipedia.orgdrugbank.comguidetopharmacology.orgdominapharm.com Lipocortins achieve this by inhibiting the action of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membrane phospholipids. nih.govwikipedia.orgdrugbank.comdominapharm.com Arachidonic acid serves as the common precursor for the synthesis of prostaglandins and leukotrienes. wikipedia.orgdrugbank.comdominapharm.com By inhibiting phospholipase A2 through the induction of lipocortins, this compound effectively reduces the levels of these pro-inflammatory eicosanoids, thereby contributing significantly to its anti-inflammatory effect. patsnap.comnih.gov This mechanism involves the glucocorticoid receptor complex interacting with DNA sequences (glucocorticoid response elements) to increase the transcription of genes encoding anti-inflammatory proteins like Annexin-1, which inhibits phospholipase A2. nih.gov
Stabilization of Cellular Membranes (e.g., Lysosomal Membranes)
This compound furoate also contributes to its anti-inflammatory effects by stabilizing cellular membranes, including lysosomal membranes. patsnap.comresearchgate.net Stabilization of lysosomal membranes is thought to prevent the release of proteolytic enzymes contained within lysosomes. patsnap.com The release of these enzymes can cause tissue damage and perpetuate the inflammatory response. patsnap.com While the concept of lysosomal membrane stabilization by corticosteroids has been proposed as an anti-inflammatory mechanism, some research on other corticosteroids suggests that their primary anti-inflammatory activity might be better explained by inhibitory effects on cellular metabolism rather than direct interaction with lysosomal membranes. nih.gov However, this compound furoate is described as stabilizing cell membranes as part of its mechanism to reduce inflammation. wikipedia.orgresearchgate.net
Reduction of Capillary Permeability and Associated Edema
This compound's anti-inflammatory actions include the reduction of capillary permeability. patsnap.comwikipedia.org Increased capillary permeability is a hallmark of inflammation, leading to the leakage of fluid and proteins from blood vessels into the surrounding tissues, resulting in edema and swelling. patsnap.comwikipedia.org By reducing capillary permeability, this compound helps to decrease the exudation of fluid and the associated edema that occurs during inflammatory processes. patsnap.comwikipedia.org This effect contributes to the alleviation of swelling associated with various inflammatory conditions. patsnap.com Other corticosteroids have also been shown to decrease inflammation by reducing capillary permeability. medscape.commedscape.com
Immunosuppressive Mechanisms
In addition to its anti-inflammatory effects, this compound possesses immunosuppressive properties, primarily by impacting the function and movement of inflammatory cells.
Impact on Inflammatory Cell Influx and Accumulation
This compound decreases the influx and accumulation of inflammatory cells at the site of inflammation. wikipedia.orgresearchgate.net It interferes with the adhesion of leukocytes to capillary walls, which is a critical step for their migration into inflamed tissues. wikipedia.org this compound furoate can decrease the recruitment of inflammatory cells. patsnap.com Studies have shown reductions in neutrophils in the nasal mucosa following topical administration of this compound furoate. wikipedia.org this compound is believed to inhibit various immune cells, including mast cells, eosinophils, basophils, macrophages, and lymphocytes. patsnap.comdrugbank.comnih.govmims.com By decreasing the activity and proliferation of these cells, this compound reduces their contribution to the inflammatory and allergic response. patsnap.com Research in allergic mice demonstrated that inhaled this compound furoate inhibited the influx of T cells and the accumulation of eosinophils in the lungs after antigen challenge. nih.gov This inhibition of inflammatory cell migration and accumulation is a key component of this compound's immunosuppressive effects. researchgate.net
| Mechanism | Cellular Target(s) | Effect on Inflammatory Process | Supporting Evidence |
| Inhibition of Inflammatory Mediator Release | Mast cells, Eosinophils, Leukocytes | Decreased Histamine, Leukotriene, Prostaglandin, Cytokine release | patsnap.comdrugbank.comnih.govpatsnap.comwikipedia.org |
| Induction of Phospholipase A2 Inhibitory Proteins | Phospholipase A2 enzyme | Inhibition of Arachidonic Acid release, reduced eicosanoid synthesis | patsnap.comnih.govwikipedia.orgdrugbank.comguidetopharmacology.orgdominapharm.comnih.gov |
| Stabilization of Cellular Membranes | Lysosomal membranes, general cell membranes | Prevention of hydrolytic enzyme release, reduced tissue damage | patsnap.comwikipedia.orgresearchgate.net |
| Reduction of Capillary Permeability | Capillary endothelial cells | Decreased fluid and protein exudation, reduced edema | patsnap.comwikipedia.orgmedscape.commedscape.com |
| Impact on Inflammatory Cell Influx and Accumulation | Leukocytes (Neutrophils, Eosinophils, T cells, etc.) | Reduced migration and accumulation at inflammatory sites | patsnap.comdrugbank.compatsnap.comwikipedia.orgresearchgate.netmims.comnih.gov |
Table 1: Summary of this compound's Cellular and Immunological Mechanisms
Modulation of Specific Immune Cell Activities
This compound influences the activity and function of various immune cells involved in inflammatory and allergic responses. drugbank.compatsnap.comfda.gov
Effects on Mast Cells and Eosinophils
This compound is believed to inhibit the activity of mast cells and eosinophils, key effector cells in allergic reactions and inflammation. drugbank.commedznat.ruwikipedia.orgfda.govtmg.org.rsnih.gov Studies suggest that this compound can reduce the number of mast cells in the nasal mucosa and interfere with the release of mediators from mast cells, including histamine and kinins. drugbank.comwikipedia.orgtmg.org.rsnih.gov
This compound also significantly impacts eosinophils. It reduces eosinophil accumulation at inflammatory sites and decreases eosinophil survival time. wikipedia.orgnih.govnih.gov This effect is partly mediated by the inhibition of cytokines that promote eosinophil survival, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-3, and IL-5, which are often released by epithelial cells and T-helper type 2 (Th2) cells. jci.orgnih.govnih.gov
Research findings on the effects of this compound on mast cells and eosinophils include:
| Cell Type | Effect of this compound | Mechanism/Notes | Source |
| Mast Cells | Inhibition of activity and mediator release (e.g., histamine, kinins). | Interference with arachidonic acid metabolism; reduction in cell numbers in nasal mucosa. | drugbank.comwikipedia.orgtmg.org.rsnih.gov |
| Eosinophils | Inhibition of accumulation; decreased survival time; reduced release of mediators. | Inhibition of survival-promoting cytokines (GM-CSF, IL-3, IL-5); reduction of eosinophil cationic protein levels. | wikipedia.orgnih.govnih.gov |
Influence on Basophils and Lymphocytes
This compound is understood to inhibit basophils and lymphocytes. drugbank.commedznat.rufda.govtmg.org.rs Corticosteroids, including this compound, can reduce the number of basophils in nasal secretions. nih.gov
This compound decreases the activity and proliferation of various immune cells, including T-lymphocytes and B-lymphocytes. patsnap.com It inhibits the recruitment and activation of lymphocytes at inflammatory sites. fda.govnih.gov The mechanism involves binding to glucocorticoid receptors within these cells, modulating gene expression, and interfering with transcription factors like NF-κB and AP-1, which are essential for lymphocyte activation and function. pharmgkb.orgpatsnap.com
Regulation of Macrophage Function
This compound influences macrophage function and accumulation at inflamed sites. drugbank.comwikipedia.orgfda.gov Macrophages are versatile immune cells involved in both pro-inflammatory (M1) and anti-inflammatory (M2) responses. frontiersin.org While the precise mechanisms of this compound's effect on macrophage polarization are still being investigated, studies indicate that this compound can suppress the secretion of pro-inflammatory cytokines from macrophages. mdpi.com
Data on the effect of this compound on macrophage cytokine secretion:
| Stimulus | Macrophage Type | Cytokine | Effect of this compound | Source |
| LPS | RAW264.7 | TNF-α | Suppressed | mdpi.com |
| LPS | RAW264.7 | IL-6 | Suppressed | mdpi.com |
| LPS | RAW264.7 | IL-10 | Inhibited | mdpi.com |
Preferential Inhibition of T-helper Cell Type 2 (Th2) Cytokines
This compound and other corticosteroids have been shown to selectively downregulate Th2 cytokines, which play a significant role in allergic inflammation. frontiersin.orgersnet.org Th2 cells release cytokines such as IL-4, IL-5, and IL-13, which promote IgE production, eosinophil recruitment and survival, and mucus production, all hallmarks of allergic diseases like allergic rhinitis and asthma. frontiersin.orgersnet.orgfrontiersin.org
Corticosteroids inhibit the production of IL-4 and IL-13, thereby preventing the expression of endothelial cell adhesion molecules that facilitate the recruitment of immune cells like eosinophils and basophils. nih.gov Studies suggest that this compound furoate is a potent inhibitor of pro-inflammatory cytokine production, including IL-1, IL-6, and TNF-α, which are often involved in amplifying Th2-mediated responses. frontiersin.org While corticosteroids can also affect other T cell subsets, their impact on reducing Th2 cytokine levels is particularly relevant to their efficacy in treating allergic conditions. frontiersin.orgfrontiersin.org
Vasoconstrictive Properties and Underlying Cellular Pathways
In addition to its anti-inflammatory effects, this compound possesses vasoconstrictive properties. nih.govdrugbank.comsaarbiotech.inhmdb.cawikipedia.org This effect contributes to the reduction of edema and swelling associated with inflammation. saarbiotech.inpatsnap.com
The vasoconstrictive action of corticosteroids is thought to involve several cellular pathways. While the precise mechanisms are not fully elucidated for this compound specifically, corticosteroids in general are known to reduce capillary membrane permeability. drugbank.comsaarbiotech.inpatsnap.comwikipedia.org This reduction in permeability limits the leakage of fluid and inflammatory cells from blood vessels into the surrounding tissues, thereby reducing edema. drugbank.comsaarbiotech.inpatsnap.comwikipedia.org
Furthermore, corticosteroids can interfere with the adhesion of leukocytes to capillary walls, which also contributes to reducing the influx of inflammatory cells and subsequent swelling. drugbank.comwikipedia.org While not directly a vasoconstrictive mechanism, this effect complements the reduction in vascular permeability in mitigating tissue edema.
The vasoconstrictive effect has been observed in clinical studies, with this compound furoate demonstrating potency in reducing nasal congestion, a symptom often linked to vascular engorgement and edema in allergic rhinitis. wikipedia.orgtmg.org.rs
Clinical and Preclinical Research into Mometasone Safety Profiles
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Research
The potential for exogenous corticosteroids to suppress the hypothalamic-pituitary-adrenal (HPA) axis is a significant consideration in their safety profile. This suppression occurs because exogenous glucocorticoids inhibit the production of corticotropin-releasing hormone (CRH) by the hypothalamus and adrenocorticotropic hormone (ACTH) by the pituitary gland, mirroring the negative feedback mechanism of endogenous cortisol jocpr.comoup.com. Prolonged suppression can lead to adrenal insufficiency jocpr.comoup.com. Research into mometasone, particularly this compound furoate, has focused on evaluating its impact on HPA axis integrity across different formulations and routes of administration.
Studies on HPA Axis Integrity with this compound Furoate Administration
Studies have investigated the effects of this compound furoate on HPA axis function, with findings varying depending on the route of administration, dose, and duration of treatment.
For inhaled this compound furoate, studies using doses up to 1600 µg daily for 28 days have shown minimal HPA axis suppression, as measured by serum cortisol concentration area under the curve over 24 hours (AUC24) and cosyntropin (B549272) response tests researchgate.net. Another study comparing inhaled this compound furoate (400 µg once daily) with beclomethasone (B1667900) dipropionate (BDP) formulations (200 µg twice daily or 400 µg twice daily) for 14 days found that this compound furoate resulted in a lesser decrease in serum cortisol AUC24 compared to both BDP formulations researchgate.netcapes.gov.br. High doses of this compound furoate administered once daily by dry powder inhaler have demonstrated minimal effects on the HPA axis ersnet.org.
In the context of nasal administration, high-volume nasal irrigations of this compound (2 mg twice daily for 12 weeks) in post-surgical patients with chronic rhinosinusitis did not cause HPA axis suppression in the majority of patients, with pre- and post-treatment morning cortisol levels remaining within the normal range researchgate.net.
Topical this compound furoate has also been studied for its effects on the HPA axis. One study involving adult patients with psoriasis or atopic dermatitis treated with 15 grams of this compound furoate ointment twice daily for 7 days over at least 30% of the body surface showed a slight lowering of adrenal corticosteroid secretion fda.govnafdac.gov.ngfda.gov. In a pediatric trial involving patients aged 6 to 23 months with atopic dermatitis, this compound furoate ointment applied once daily for approximately 3 weeks over a mean body surface area of 39% resulted in HPA axis suppression in approximately 27% of patients who had normal adrenal function at baseline fda.govdrugs.com.
Factors Influencing Potential for HPA Axis Suppression (e.g., Dose, Duration, Formulation, Patient Population)
Several factors influence the potential for HPA axis suppression with corticosteroid use, including this compound furoate. These factors include the dose, duration of therapy, formulation, route of administration, and patient population drugs.comnih.govmedlineplus.govwww.nhs.ukresearchgate.net.
Higher doses and longer durations of corticosteroid therapy generally increase the risk of HPA axis suppression jocpr.comoup.com. The route of administration is also a critical factor; while parenteral routes tend to cause greater suppression than oral or topical routes, suppression has also been reported with inhaled and topical corticosteroids jocpr.comoup.com. Topical corticosteroids, if absorbed in sufficient amounts, can produce systemic effects, including reversible HPA axis suppression nafdac.gov.ngfda.gov. The extent of percutaneous absorption, and thus the potential for systemic effects, can be increased by applying topical corticosteroids to large surface areas, under occlusion, or to compromised skin (e.g., inflamed or diseased skin) fda.govnafdac.gov.ngmayoclinic.orgmedicines.org.uk.
The patient population also plays a role, with children, particularly infants and those using large amounts for a long time, being at greater risk of systemic side effects, including HPA axis suppression drugs.commedlineplus.govmayoclinic.orgmedicines.org.uk. Studies have shown HPA axis suppression in pediatric patients using topical this compound furoate fda.govfda.govdrugs.com.
The specific corticosteroid preparation and its pharmacokinetic properties, such as lipophilicity, percutaneous absorption, and hepatic biotransformation, also influence the likelihood of systemic effects and HPA axis suppression nih.govnih.govscilit.com. This compound furoate is characterized by low systemic availability due to its high lipophilicity, low percutaneous absorption, and rapid hepatic biotransformation nih.govnih.govscilit.com.
Comparative Analysis of HPA Axis Effects with Other Corticosteroids
Comparative studies have evaluated the HPA axis effects of this compound furoate relative to other corticosteroids.
In studies comparing inhaled this compound furoate with inhaled beclomethasone dipropionate, this compound furoate was associated with a significantly lesser decrease in serum cortisol concentrations researchgate.netcapes.gov.br.
A head-to-head comparison of inhaled fluticasone (B1203827) propionate (B1217596) (880 µg twice daily) versus inhaled this compound furoate (800 µg twice daily) for four weeks in patients with mild to moderate asthma noted that the HPA axis effects were not reported as different in the abstract; however, weekly values of cortisol suppression versus placebo were significantly greater for fluticasone propionate (43-56%) compared to this compound furoate (20-30%) researchgate.net. This compound furoate at the highest labeled dose (400 µg twice daily) showed no HPA axis suppression relative to placebo in one study researchgate.net.
Another study comparing intranasal fluticasone propionate versus this compound furoate at 12 times the recommended dose also indicated differences in HPA axis effects researchgate.net.
Repeat inhaled dosing of this compound furoate and fluticasone propionate at therapeutic ranges (800 µ g/day ) resulted in greater systemic exposure for this compound furoate and a greater reduction in serum cortisol compared to fluticasone propionate in one study nih.gov. However, this study also noted that repeat inhaled dosing of fluticasone propionate at a higher dose (1000 µ g/day ) resulted in comparable cortisol suppression to this compound furoate in the therapeutic range nih.gov.
Factors contributing to the safety profile of inhaled steroids, including their potential for HPA axis suppression, include oral bioavailability, lung deposition, protein binding, half-life, and systemic clearance. These parameters vary among different inhaled corticosteroids . This compound furoate has a strong glucocorticoid receptor binding affinity medznat.runih.gov.
Dermatological Safety Considerations
The dermatological safety of topical corticosteroids, particularly the potential for skin atrophy, is a key area of research. This compound furoate has been studied extensively in this regard.
Research on Skin Atrophy Potential of Topical this compound Furoate
Research indicates that topical this compound furoate has a low potential for causing skin atrophy. Clinical studies designed to investigate the atrophogenic potential of topical this compound furoate 0.1% have generally found a low risk nih.govresearchgate.netlongdom.org.
In one study, no clinical or histological signs of skin atrophy were observed in volunteers after 12 months of once-daily application of this compound furoate 0.1% cream researchgate.net. Further clinical trials of up to 6 weeks in healthy adult volunteers and patients with psoriasis have also found the atrophogenic potential of this compound furoate 0.1% ointment or cream to be low researchgate.net.
An observational study evaluating the potential for skin atrophy caused by the application of this compound furoate 0.1% cream in children aged 6-12 years with moderate to severe atopic dermatitis found no clinical signs of skin atrophy after 6 weeks of non-occlusive use researchgate.netbrieflands.com. Ultrasonographic measurements of median dermal thickness also did not show a significant difference between baseline and week 6 researchgate.netbrieflands.com.
While prolonged use of potent topical corticosteroids beyond 2 weeks appears to be potentially beneficial without causing significant skin atrophy in some studies, vigilance is still recommended researchgate.netbrieflands.com. Mild signs of skin atrophy have been detected after 4 to 12 weeks of treatment with this compound furoate 0.1% cream in adolescents and adults in one study brieflands.com. Using topical this compound for a long time can potentially make skin thinner or cause stretch marks, which are more likely with long-term use over a large area www.nhs.uk.
Comparative studies have also assessed the atrophogenic potential of this compound furoate against other topical corticosteroids. Some research suggests that this compound furoate has a lower effect on human keratinocytes and fibroblasts in vitro compared to other corticosteroids longdom.org.
Molecular Biotransformation in Skin and Affinity to Dermal vs. Epidermal Cells
The molecular properties and biotransformation of this compound furoate in the skin contribute to its favorable dermatological safety profile, particularly its low atrophogenicity.
This compound furoate is a synthetic corticosteroid with structural modifications, including halogenation at the 9a-position, substitution of the 21-OH by chlorine, and esterification of the 17-OH with furoate. These modifications increase its binding affinity to the glucocorticoid receptor researchgate.net.
The molecular biotransformation of this compound furoate in the skin, specifically ester hydrolysis, reduces its receptor binding during passage through the skin nih.govnih.govscilit.comresearchgate.netresearchgate.net. This biotransformation results in this compound furoate displaying a lower affinity to dermal cells compared to epidermal cells nih.govnih.govscilit.comresearchgate.netresearchgate.net. This differential affinity is considered a contributing factor to its low atrophogenicity nih.govnih.govscilit.comresearchgate.netresearchgate.net. Chlorination at the 21 position and esterification at the 17 position also increase the lipophilicity of this compound furoate researchgate.net.
Studies in humans indicate that approximately 0.7% of the applied dose of this compound furoate ointment 0.1% enters the circulation after 8 hours of contact on normal skin without occlusion fda.gov. For the cream formulation, approximately 0.4% of the applied dose of this compound furoate cream 0.1% enters the circulation after 8 hours of contact on normal skin without occlusion nafdac.gov.ng. Inflammation and/or other disease processes in the skin may increase percutaneous absorption fda.govnafdac.gov.ng.
Studies on Local Adverse Reactions (e.g., Burning, Pruritus, Stinging)
Clinical trials have evaluated the incidence of local adverse reactions associated with different topical formulations of this compound furoate. The most frequently reported local adverse effects across ointment, cream, and lotion formulations include burning, pruritus (itching), and tingling/stinging sensations. These reactions are considered common adverse reactions associated with topical corticosteroid application and were qualitatively similar to those observed with comparative drugs in studies karger.com.
In controlled clinical studies involving 812 patients, the incidence of adverse reactions associated with the use of this compound furoate ointment was reported as 4.8%. Reported reactions included burning, pruritus, skin atrophy, tingling/stinging, and furunculosis ijbcp.com. Less common local adverse reactions, occurring in less than 1% of patients using this compound furoate cream, included abscess, burning, disease exacerbation, dry skin, erythema, furunculosis, and pimples hres.ca. For the ointment formulation, rarely reported local adverse reactions included burning, pruritus, tingling/stinging, and signs of skin atrophy hres.ca. With the lotion formulation, rarely reported local adverse reactions included burning, folliculitis, acneiform reaction, pruritus, and signs of skin atrophy, with stinging reported in less than 1% of patients hres.ca.
Local adverse reactions reported very rarely with this compound furoate cream 0.1% include paresthesia, pruritus, and signs of skin atrophy hres.ca. In clinical trials, a once-daily application of various topical formulations of this compound furoate 0.1% without occlusion was generally well tolerated nih.gov. Adverse reactions reported in less than 5% of patients included transient and mild to moderate pruritus, burning, stinging, folliculitis, dryness, acneiform eruptions, and signs of mild skin atrophy and telangiectasia nih.gov. Less common adverse reactions found in less than 1% of patients included erythema, oedema, fissures, urticaria, disease exacerbation, pimples, papular and pustular formations nih.gov. These adverse events were reported as no more pronounced than those observed for other corticosteroids, including those of low potency nih.gov.
Some individuals may experience a burning or stinging feeling for a few minutes when applying this compound to the skin, which may subside after a few days of use www.nhs.uk. If skin irritation or sensitivity develops, treatment should be discontinued (B1498344) hres.ca.
A summary of reported local adverse reactions in clinical trials is presented in the table below:
| Local Adverse Reaction | Incidence (this compound Furoate Ointment) ijbcp.com | Incidence (this compound Furoate Cream) hres.ca | Incidence (this compound Furoate Lotion) hres.ca |
| Burning | Reported | < 1% | Rarely reported |
| Pruritus | Reported | Very rarely reported | Rarely reported |
| Tingling/Stinging | Reported | Not specified | Rarely reported (stinging < 1%) |
| Skin Atrophy | Reported | Very rarely reported | Rarely reported |
| Furunculosis | Reported | < 1% | Not specified |
| Abscess | Not specified | < 1% | Not specified |
| Disease Exacerbation | Not specified | < 1% | Not specified |
| Dry Skin | Not specified | < 1% | Not specified |
| Erythema | Not specified | < 1% | Not specified |
| Pimples | Not specified | < 1% | Not specified |
| Paresthesia | Not specified | Very rarely reported | Not specified |
| Folliculitis | Not specified | Not specified | Rarely reported |
| Acneiform Reaction | Not specified | Not specified | Rarely reported |
Systemic Safety Studies and Long-term Effects
Systemic absorption of topical corticosteroids can lead to systemic effects, particularly with prolonged or widespread use nih.gov. This compound furoate is characterized by low systemic availability due to its high lipophilicity, low percutaneous absorption, and rapid hepatic biotransformation, which contributes to a very limited potential to induce systemic adverse effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression nih.gov.
Research on Systemic Adverse Events Beyond HPA Axis Suppression
While HPA axis suppression is a known potential systemic effect of corticosteroids, research has also investigated other potential systemic adverse events associated with this compound. Serious systemic side effects are rare and are more likely with long-term use over a large skin area www.nhs.uk. These can include adrenal gland problems, high blood sugar (hyperglycaemia), or problems with eyesight www.nhs.uk.
Studies have evaluated the potential for this compound furoate to exert systemic effects beyond the HPA axis. For instance, in adults treated with inhaled glucocorticoids, data on the prevalence of adrenal suppression are conflicting researchgate.net. Studies of adult patients treated for 3-4 weeks with medium- to high-dose formulas have found varying prevalences of adrenal suppression researchgate.net.
Specific concerns for inhaled this compound include those regarded as class effects of inhaled corticosteroids (ICS), namely HPA axis suppression and hypercorticism, reduction in bone mineral density, ocular issues, and dysphonia fda.gov. Decreases in bone mineral density have been observed with long-term administration of products containing inhaled steroids fda.gov. A Phase 4 study on the effects of this compound furoate dry-powder inhaler on bone mineral density indicated that its effect should be no worse than that demonstrated with the dry powder inhaler, which has greater systemic exposure than equivalent doses of the metered-dose inhaler fda.gov.
Investigations into Potential Immunodeficiency and Infection Susceptibility
Corticosteroids, due to their immunosuppressive properties, can potentially increase susceptibility to infections. While this compound furoate does not have significant systemic immunomodulatory effects, it can be considered a local immunosuppressive drug as clinical studies have shown reductions in neutrophils in the nasal mucosa wikipedia.org.
Serious side effects of this compound can include a weakened immune system (immunodeficiency) which causes increased susceptibility to infections wikipedia.org. Thrush (fungal infection in the nose or throat) is a potential serious side effect of the inhaled form wikipedia.org.
Studies have investigated the effect of this compound on local microbial colonization. For example, a study on the effect of topical this compound furoate nasal spray on carriage of Staphylococcus aureus in patients with allergic rhinitis found no significant difference in nasal S. aureus colonization after treatment compared to pre-treatment colonization dergipark.org.tr. There was also no significant difference in S. aureus colonization between allergic rhinitis patients and controls dergipark.org.tr.
While high-dose inhaled corticosteroids can enhance patient susceptibility to lung infection and exacerbation, a meta-analysis of randomized controlled trials showed a significantly increased risk of upper respiratory tract infections in COPD patients with ICS therapy researchgate.net. However, another study found no relationship between using steroids and superinfection in patients with SARS-CoV-2 researchgate.net.
Studies on Ocular Effects (e.g., Glaucoma, Cataracts)
Ocular side effects such as glaucoma and cataracts are well-known adverse effects of systemic glucocorticoid treatment researchgate.netsvelic.se. It is important to consider whether intranasal corticosteroids (INCS) cause ocular side effects researchgate.net.
Studies have investigated the association between intranasal corticosteroid use, including this compound, and ocular effects such as increased intraocular pressure (IOP), glaucoma, and cataracts. Some studies suggest that ocular side effects such as cataracts, glaucoma, or increased ocular pressure have not been shown in clinical trials to be associated with intranasal corticosteroid therapy, with the exception of a few studies involving other corticosteroids karger.com. A large-scale retrospective observational study in the UK demonstrated that cataracts were not associated with the use of intranasal corticosteroids in a study population limited to those under 70 years of age karger.com.
A review including a large Canadian register-based case-control study found that current use of inhaled and nasal glucocorticoids was not associated with an increased risk of ocular hypertension or open-angle glaucoma; however, the risk was increased in patients who had used high doses of inhaled glucocorticoids continuously for more than 3 months svelic.se. Another smaller prospective study of non-glaucomatous patients receiving budesonide (B1683875) or beclomethasone after endoscopic sinus surgery revealed no evidence of ocular hypertension after prolonged use of intranasal steroids svelic.se.
Studies on the effect of nasal steroids in glaucoma patients are described as scarce and contradictory svelic.se. One retrospective study suggested the risk of IOP was increased with nasal steroids in patients with glaucoma svelic.se. However, a prospective double-blind study in 360 non-glaucomatous patients showed that the use of fluticasone, this compound, and beclomethasone for the conventional treatment of rhinitis did not cause a statistically significant raise in intraocular pressure after one year of follow-up svelic.se.
However, long-term use of this compound may increase the risk for glaucoma and cataracts wikipedia.org. Oral and ophthalmic steroids have the most potent impact on the development of increased intraocular pressure and lens opacifications, but other factors such as age, race, and comorbidities also play a role aoa.org. While intranasal steroids have generally been reported to have no effect on the risk of posterior cataracts, some inhaled corticosteroids have been associated with lens opacifications aoa.org.
Research on Growth Velocity in Pediatric Populations
The potential effect of corticosteroids on growth velocity in pediatric populations is a significant area of research. Studies have investigated the impact of intranasal and inhaled this compound on growth in children.
Data from double-blind, placebo-controlled multicentre studies evaluating the effects of intranasal corticosteroids on growth in children with perennial allergic rhinitis have revealed contrasting evidence depending on the specific nasal steroid used gpnotebook.com. A study investigating the use of placebo or this compound furoate (100 mcg per day) in 100 children (mean age 6.3 years) with perennial allergic rhinitis found no significant difference in growth rate between the this compound furoate group and placebo recipients gpnotebook.com. However, the mean increase in height was significantly greater in children taking this compound furoate (6.95 cm vs 6.35 cm, p < 0.02) gpnotebook.com. In contrast, a study using beclomethasone dipropionate in a similar population showed significantly slower growth in the beclomethasone group compared to placebo gpnotebook.com.
Growth retardation has been observed with some nasal steroids but not others in stadiometric growth studies gpnotebook.com. The FDA encourages further studies in this area and has added a class labeling stating that these agents may cause a reduction in growth velocity in pediatric patients reliasmedia.com. It is recommended that pediatric patients minimize exposure to total corticosteroids from various routes reliasmedia.com.
For inhaled this compound, studies have examined its growth effects in children with asthma openrespiratorymedicinejournal.com. One study indicated that treatment with this compound furoate dry powder inhaler (DPI) at 100 µ g/day in the morning did not have a significant effect on growth velocity compared to placebo openrespiratorymedicinejournal.comnih.gov. However, higher doses of this compound furoate DPI (200 µg daily in the morning) did significantly reduce growth velocity compared with placebo openrespiratorymedicinejournal.comnih.gov. In another study, children with persistent asthma receiving this compound furoate metered-dose inhaler (MDI) at 100 µg daily in the evening did not exhibit any effect on growth velocity versus placebo openrespiratorymedicinejournal.com.
A placebo-controlled trial in children aged 4-9 years with mild persistent asthma randomized patients to this compound furoate DPI at different doses or placebo for 52 weeks nih.gov. Treatment with 100 µg once daily in the morning did not significantly affect growth velocity compared with placebo (-0.10 ± 0.31 cm/y, p = 0.76) nih.gov. When the effect of a total daily dose of 200 µg was examined, no significant effect was demonstrated for 100 µg twice daily (-0.64 ± 0.39 cm/y, p = 0.10), although the change in mean growth velocity with 200 µg once daily in the morning reached statistical significance (-0.70 ± 0.29 cm/y, p = 0.02) nih.gov. The effects of all examined doses on mean plasma cortisol levels were similar to placebo, suggesting an absence of drug-related effects nih.gov. The study concluded that one year of treatment with a total daily dose of 100 µg resulted in no significant difference in growth velocity, whereas a total daily dose of 200 µg was associated with some changes compared to placebo nih.gov. These findings support the use of a total daily dose of 100 µg of this compound furoate DPI in children aged 4-9 years with mild persistent asthma nih.gov.
Studies in children using this compound furoate 100 µg daily or beclomethasone dipropionate 168 µg revealed no significant changes in intraocular pressure with the exception of one patient in the beclomethasone group researchgate.net. A study involving 251 patients aged 6-11 years who received either 100 mg this compound furoate nasal spray or 168 mg beclomethasone dipropionate daily for 12 months reported no significant changes in IOPs from baseline aoa.org.
A summary of growth velocity findings in pediatric studies is presented below:
| Study Population | This compound Furoate Dose/Formulation | Comparator | Effect on Growth Velocity | Citation(s) |
| Children (mean age 6.3 years) with perennial allergic rhinitis | 100 mcg/day (intranasal) | Placebo | No significant difference in growth rate; significantly greater increase in height vs placebo | gpnotebook.com |
| Children 4-9 years with mild persistent asthma | 100 µ g/day AM (inhaled DPI) | Placebo | No significant effect | openrespiratorymedicinejournal.comnih.gov |
| Children 4-9 years with mild persistent asthma | 200 µ g/day AM (inhaled DPI) | Placebo | Significant reduction | openrespiratorymedicinejournal.comnih.gov |
| Children 4-9 years with mild persistent asthma | 100 µg BID (total 200 µ g/day ) (inhaled DPI) | Placebo | No significant effect | nih.gov |
| Children with persistent asthma | 100 µ g/day PM (inhaled MDI) | Placebo | No effect | openrespiratorymedicinejournal.com |
Advanced Research Methodologies and Translational Studies
In Vitro Assays for Receptor Binding and Transcriptional Activity
In vitro studies are fundamental in characterizing the interaction of mometasone with its primary target, the glucocorticoid receptor (GR), and its subsequent effects on gene expression.
Recombinant Glucocorticoid Receptor Binding Assays
Recombinant GR binding assays are used to determine the affinity of this compound for the glucocorticoid receptor. These assays typically involve competitive binding experiments where the ability of this compound to displace a radiolabeled glucocorticoid ligand from the recombinant GR is measured. Studies have shown that this compound furoate exhibits a high relative binding affinity for the glucocorticoid receptor. For instance, its relative receptor affinity (RRA) has been reported as 2200 compared to dexamethasone (B1670325) (RRA = 100) researchgate.net. Another study using transfected COS-1 cells reported an RRA of 1235, while a rat lung homogenate model showed an RRA of 2938 sci-hub.box. These values indicate a stronger binding affinity than several other corticosteroids, including dexamethasone, fluticasone (B1203827) propionate (B1217596), budesonide (B1683875), and triamcinolone (B434) acetonide sci-hub.boxnih.gov.
An example of relative receptor affinity data for various corticosteroids is presented in the table below:
| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Source Model |
| This compound Furoate | 2200 | Bioassay (human monocytes) researchgate.net |
| This compound Furoate | 1235 | Transfected COS-1 cells sci-hub.box |
| This compound Furoate | 2938 | Rat lung homogenate sci-hub.box |
| Fluticasone Propionate | 1800 | Bioassay (human monocytes) researchgate.net |
| Fluticasone Propionate | 813 | Transfected COS-1 cells sci-hub.box |
| Budesonide | 258 | Transfected COS-1 cells sci-hub.box |
| Triamcinolone Acetonide | 164 | Transfected COS-1 cells sci-hub.box |
| Dexamethasone | 100 | Reference researchgate.netsci-hub.box |
These assays confirm the potent interaction between this compound and the GR, which is a key factor in its anti-inflammatory efficacy.
Transactivation of Glucocorticoid Response Element-Regulated Genes in Cell Lines
Glucocorticoids exert their effects largely by binding to the GR and modulating the transcription of target genes. Transactivation involves the GR binding to specific DNA sequences called Glucocorticoid Response Elements (GREs), leading to increased gene expression. Studies using cell lines, such as A549 human alveolar epithelial type II like cells stably transfected with reporter plasmids containing GREs, are used to assess the ability of this compound to induce gene transcription nih.govresearchgate.net. This compound furoate has been shown to be a potent stimulator of GR-mediated transactivation of gene expression in these in vitro models nih.gov. The potency in stimulating transactivation generally correlates with the relative receptor affinity sci-hub.box.
Data on the transactivation potency (measured as EC50) of this compound furoate and other glucocorticoids in A549 cells with a GRE-induced reporter gene are available and indicate that this compound furoate is among the most potent nih.govresearchgate.net.
Cell-Based Bioassays for Glucocorticoid Regulated Protein Induction (e.g., CD163)
Beyond direct GRE-mediated transactivation, glucocorticoids can also influence the expression of specific proteins involved in the inflammatory response. Cell-based bioassays measuring the induction of glucocorticoid-regulated proteins, such as CD163, in relevant cell types like human monocytes, are utilized to assess the functional potency of this compound. CD163 is a marker associated with macrophages exhibiting an anti-inflammatory phenotype nih.gov. Studies have confirmed the high relative receptor affinity of this compound furoate in a bioassay measuring the induction of CD163 in human monocytes researchgate.netsci-hub.box. The potency in upregulating CD163 expression has been shown to have a strong correlation with the relative receptor affinity of various glucocorticoids, including this compound furoate sci-hub.box.
A representation of the relationship between relative receptor affinity and the potency in upregulating CD163 expression for several glucocorticoids is shown in the table below:
| Compound | Relative Receptor Affinity (RRA) | Potency in Upregulating CD163 Expression |
| This compound Furoate | High | High |
| Fluticasone Propionate | High | High |
| Budesonide | Moderate | Moderate |
| Dexamethasone | Reference (100) | Lower |
This type of bioassay provides a functional link between receptor binding and a relevant cellular anti-inflammatory marker.
In Vivo Animal Models in this compound Research
In vivo animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a complex biological system and for assessing its anti-inflammatory activity in disease-relevant contexts.
Pharmacokinetic and Pharmacodynamic Modeling in Animal Species
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in animal species, such as rats and mice, helps to understand how this compound is absorbed, distributed, metabolized, and excreted (PK) and how its concentration at the site of action relates to its pharmacological effect (PD) researchgate.net. These models are crucial for predicting human dose regimens and understanding the relationship between exposure and efficacy researchgate.netnih.gov.
Studies in rats have investigated the pharmacokinetic profile of this compound furoate after different administration routes. For topical administration, microdialysis has been used to determine skin concentrations, showing higher concentrations in the dermis compared to subcutaneous tissue and muscle, suggesting a local therapeutic effect ingentaconnect.com. Following inhaled delivery in rodent models, this compound has shown dose-dependent inhibition of inflammation in bronchoalveolar lavage fluid (BALf) nih.gov. PK/PD models calibrated with data from animal studies can help estimate drug distribution and efficacy following inhalation nih.gov.
Assessment of Anti-inflammatory Activity in Disease Models (e.g., Croton Oil Ear Edema Assay)
Animal models of inflammation are widely used to assess the in vivo anti-inflammatory potency of this compound. The croton oil ear edema assay in mice is a standard model for evaluating the topical anti-inflammatory activity of corticosteroids hres.cahcmisonline.orgtandfonline.comcaymanchem.comscielo.br. In this model, croton oil application induces inflammation characterized by edema and leukocyte infiltration scielo.br. The reduction in ear edema following treatment with this compound furoate is measured to determine its anti-inflammatory effect.
Studies using the croton oil ear edema assay have shown that this compound furoate exhibits marked anti-inflammatory activity. In mice, a single topical application of this compound furoate was equipotent to betamethasone (B1666872) valerate (B167501), while five daily applications showed this compound furoate to be significantly more potent (approximately 7.7 to 8 times) than betamethasone valerate hres.cahcmisonline.orgnafdac.gov.ng. The ED50 (effective dose 50%) for reducing croton oil-induced ear edema in mice has been reported as 0.31 µg/ml caymanchem.com.
Another animal model used is the carrageenan-induced rat paw edema assay, which also serves to evaluate anti-inflammatory activity medicalresearchjournal.org. Studies using this model have investigated the effect of this compound furoate, sometimes in combination with penetration enhancers, on reducing paw edema medicalresearchjournal.org.
These in vivo models provide valuable data on the efficacy of this compound in reducing inflammation in a living system, complementing the in vitro findings and supporting its therapeutic use.
Clinical Research Design and Outcome Measures
Clinical research involving this compound employs various designs to evaluate its efficacy and safety across different conditions. Randomized Controlled Trials (RCTs) are a cornerstone of this research, providing robust evidence for its therapeutic effects. Outcome measures in these studies are carefully selected to capture the specific benefits of this compound treatment.
Randomized Controlled Trials Investigating Efficacy and Safety
Numerous randomized controlled trials have investigated the efficacy of this compound in various indications. For instance, studies have evaluated this compound furoate nasal spray for the treatment of allergic rhinitis, demonstrating significant reductions in total nasal symptom scores (TNSS) compared to placebo. impactfactor.orgnih.gov A meta-analysis of RCTs involving this compound furoate nasal spray for allergic rhinitis showed a significant reduction in TNSS, as well as improvements in individual symptoms like nasal stuffiness/congestion, rhinorrhea, sneezing, and nasal itching. nih.gov Studies in patients with nasal polyposis have also shown that this compound furoate nasal spray can produce greater reductions in bilateral polyp grade and improve congestion and obstruction scores compared to placebo. nih.gov
In the context of asthma, RCTs have compared this compound furoate dry powder inhaler (DPI) with placebo and other inhaled corticosteroids, showing improvements in lung function parameters such as forced expiratory volume in one second (FEV1). ersnet.orgtermedia.pl A meta-analysis of RCTs in children with asthma found that this compound furoate significantly improved predicted FEV1 and FEV1 compared to placebo. termedia.pl
Topical formulations of this compound furoate have also been evaluated in RCTs for dermatological conditions like atopic dermatitis. Studies have compared this compound furoate cream with other topical treatments, assessing outcomes such as AD severity and pruritus improvement. impactfactor.org
Clinical trial designs often utilize specific outcome measures relevant to the condition being studied. For allergic rhinitis, TNSS is a common primary outcome. impactfactor.orgnih.gov In studies of nasal polyposis, physician-assessed bilateral polyp grade and subject-assessed congestion scores are used. nih.gov Asthma trials frequently measure changes in FEV1 and other pulmonary function tests. ersnet.orgtermedia.pl For atopic dermatitis, outcomes may include measures of disease severity like the Atopic Dermatitis Severity Index (ADSI) and Investigator Global Assessment (IGA), as well as pruritus scores. impactfactor.orgskinallergyjournal.com Patient-reported outcome measures (PROMs) such as the Sino-Nasal Outcome Test-22 (SNOT-22) are also employed to assess the impact of treatment on quality of life and symptoms in conditions like chronic rhinosinusitis. clinicaltrials.govsci-hub.seresearchgate.net
Comparative Pharmacological and Clinical Research
Comparative studies are essential for understanding the relative effectiveness and pharmacological properties of this compound compared to other commonly used corticosteroids.
Comparison of this compound with Other Inhaled and Topical Corticosteroids (e.g., Fluticasone Propionate, Budesonide, Dexamethasone)
Numerous studies have compared the efficacy of this compound with other inhaled and topical corticosteroids. In allergic rhinitis, comparative studies between this compound furoate nasal spray and fluticasone propionate nasal spray have shown both to be effective. Some studies suggest this compound furoate may demonstrate a greater reduction in absolute eosinophil count and be more effective in relieving nasal congestion, although the difference in total nasal symptom scores may not always be statistically significant. impactfactor.org A meta-analysis comparing licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis ranked this compound furoate highest for efficacy in seasonal allergic rhinitis, while budesonide was ranked highest in perennial allergic rhinitis. frontiersin.org
For topical applications, studies comparing this compound furoate cream with fluticasone propionate cream for atopic dermatitis have shown both to be effective in reducing disease severity and pruritus, with some studies suggesting better effectiveness with this compound furoate. impactfactor.orgskinallergyjournal.com this compound furoate has also demonstrated comparable or superior efficacy compared to other topical corticosteroids in treating various inflammatory skin conditions like psoriasis and eczema. longdom.orgnih.gov
Differential Receptor Selectivity Profiles (e.g., Glucocorticoid vs. Progesterone (B1679170) Receptor Affinity)
This compound furoate exhibits a high binding affinity for the glucocorticoid receptor (GR), reported to be approximately 22 times stronger than that of dexamethasone. drugbank.comdrugbank.com This high affinity contributes to its potent anti-inflammatory effects. pharmgkb.org
Beyond the glucocorticoid receptor, studies have investigated the affinity of this compound furoate for other steroid receptors, particularly the progesterone receptor (PR) and mineralocorticoid receptor (MR). This compound furoate has been shown to be a very potent agonist of the progesterone receptor, demonstrating activity at concentrations similar to those that stimulate the GR. ersnet.orgersnet.orgwikipedia.org Its affinity for the progesterone receptor is significantly higher than that of fluticasone propionate. ersnet.orgersnet.org Crystallographic analysis has shown that the progesterone receptor ligand binding pocket can accommodate the larger substituent at the 17alpha position of this compound furoate. rcsb.orgresearchgate.net
This compound furoate also displays partial agonist activity at the mineralocorticoid receptor, whereas fluticasone propionate acts as a weak antagonist at this receptor. ersnet.orgersnet.org This differential selectivity profile, particularly the significant activity at the progesterone receptor, indicates that this compound furoate is less specific for the glucocorticoid receptor compared to fluticasone propionate. ersnet.orgersnet.orgersnet.org The clinical relevance of this affinity for other steroid receptors is an area that warrants further investigation. nih.gov
Emerging Research Areas and Future Directions for Mometasone
Investigation of Mometasone's Role in Specific Disease Pathophysiologies
Studies are ongoing to further delineate how this compound exerts its effects in specific inflammatory conditions and to explore its potential utility beyond its established indications.
Mechanistic Studies in Non-Allergic Rhinitis
While intranasal corticosteroids are considered a first-line treatment for non-allergic rhinitis (NAR), the evidence for their benefit has been noted as inconsistent, potentially reflecting the heterogeneous nature of NAR. atsjournals.orgccjm.org Some studies have investigated the efficacy of this compound furoate in NAR, with one real-life Italian study confirming its effectiveness in patients with NAR, showing improvement in olfactory function and quality of life. nih.gov However, another study in elderly patients with chronic rhinitis (both allergic and non-allergic) found no significant benefit of adding this compound furoate nasal spray to saline irrigation for improving nasal patency, symptom severity, or quality of life compared to saline alone. nih.gov Mechanistic studies aim to understand the specific pathways influenced by this compound in different NAR subtypes to better target treatment.
Advanced Research in Nasal Polyposis and Chronic Rhinosinusitis
This compound furoate nasal spray is a potent and effective treatment for nasal polyposis and chronic rhinosinusitis (CRS). openaccessjournals.comresearchgate.net Research in this area includes exploring new delivery methods to enhance its effectiveness. For instance, in-office treatment with a steroid-eluting implant containing this compound furoate has shown significant reductions in nasal congestion, polyp grade, and ethmoid sinus obstruction in patients with recurrent polyposis after surgery. mdpi.com An implantable matrix designed for local elution of this compound furoate has demonstrated effectiveness, safety, and good tolerability over a 24-week period. mdpi.com Furthermore, research is investigating mechanisms of resistance to this compound in CRSwNP, such as the role of P-glycoprotein (P-gp). Studies suggest that P-gp contributes to this compound resistance and that inhibiting P-gp with agents like verapamil (B1683045) can reverse this resistance and enhance this compound's anti-inflammatory effect. rhinologyjournal.com High-volume nasal irrigation with this compound has also been shown to be more effective in reducing endoscopic evidence of polyp recurrence after sinus surgery compared to nasal spray delivery. allergolyon.fr
Exploration of Novel Applications (e.g., Acute Leukemia Cell Growth Inhibition)
Beyond its traditional uses, this compound furoate is being explored for novel applications. Research has investigated its potential to inhibit the growth of acute leukemia cells, particularly in childhood acute lymphoblastic leukemia (ALL). tandfonline.comtandfonline.comnih.gov Studies have shown that this compound furoate can inhibit the proliferation, invasion, and migration of childhood ALL CCRF-CEM cells and induce apoptosis. tandfonline.comtandfonline.comnih.gov This effect may be regulated by the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. tandfonline.comtandfonline.comnih.gov this compound furoate treatment has been shown to decrease the expression of anti-apoptotic protein bcl-2 and increase the expression of pro-apoptotic proteins caspase3 and bax in CCRF-CEM cells. tandfonline.comtandfonline.com Additionally, the expression of p-AKT, p-mTOR, p70S6 K, vascular endothelial growth factor, and CyclinD1 were decreased in this compound furoate-treated cells. tandfonline.comtandfonline.com These findings suggest that this compound furoate could be a potential new drug target for clinical ALL treatment. tandfonline.comtandfonline.comnih.gov this compound furoate has also been identified as a promising anti-cancer drug for head and neck squamous cell carcinoma (HNSCC), with studies showing it can inhibit cell proliferation and promote apoptosis in HNSCC cells, potentially by regulating protein tyrosine phosphatase non-receptor type 11 (PTPN11). nih.gov
Here is a table summarizing some research findings on this compound furoate in acute leukemia cells:
| Cell Line | This compound Furoate Concentration | Effect on Cell Viability (CCK-8) | Effect on Apoptosis | Signaling Pathway Involvement | Reference |
| CCRF-CEM | Dose-dependent (e.g., 25 nM) | Inhibited proliferation | Induced apoptosis | PI3K signaling pathway | tandfonline.comtandfonline.comnih.gov |
| CCRF-CEM | 25 nM | Lowest cell viability | Increased caspase3 and bax | Decreased p-AKT, p-mTOR, etc. | tandfonline.comtandfonline.com |
Development of Novel this compound Formulations and Delivery Systems
Advancements in drug delivery are leading to the development of novel formulations and systems for this compound to improve its efficacy, reduce systemic exposure, and enhance patient convenience. This includes the development of in situ film-forming systems for topical administration, designed to improve substantivity and cosmetic attributes. researchgate.net Research is also focused on creating biodegradable nanoparticles loaded with this compound furoate for potential nasal drug delivery, aiming for controlled release over a prolonged period. acs.org Another area of development is long-acting gel formulations, including thermoresponsive hydrogels with this compound furoate-loaded microspheres, explored for extended drug release in the paranasal sinuses for chronic rhinosinusitis management. researchgate.net Novel fixed-dose combinations, such as this compound furoate with salmeterol (B1361061) xinafoate in brittle matrix powder formulations, are being investigated for inhaled delivery, demonstrating improved aerodynamic properties and co-deposition of the active pharmaceutical ingredients. nih.gov Liposomal formulations, including glycerosomes and glyceroethosomes, are being explored as alternative systems for topical delivery in inflammatory skin diseases, showing potential for enhanced anti-inflammatory activity and improved patient preference. nih.gov
Long-term Safety and Efficacy Monitoring in Vulnerable Populations (e.g., Geriatric Patients)
While this compound furoate is generally considered to have low systemic availability and a favorable safety profile, ongoing monitoring of its long-term safety and efficacy, particularly in vulnerable populations like geriatric patients, is important. nih.govresearchgate.netresearchgate.net Studies in elderly patients with chronic rhinitis have been conducted to evaluate the efficacy and safety of this compound furoate. nih.gov Although some studies suggest that nasal corticosteroids are generally well tolerated in the elderly, there is limited research specifically on the long-term effects of this compound in this age group. nih.govmdpi.com The European Position Paper on Rhinosinusitis and Nasal Polyps (EPOS) 2020 guidelines favor corticosteroids like this compound furoate for their minimal systemic absorption and lower risk of adverse effects, supporting their use in long-term management. mdpi.com However, further research is needed to fully understand the long-term implications and optimize treatment strategies for elderly patients and other vulnerable populations.
Further Elucidation of Active Metabolite Contributions to Systemic Effects
Although this compound furoate is characterized by low systemic bioavailability, there have been discussions and studies investigating the potential contribution of active metabolites to systemic effects. researchgate.netnih.govdrugbank.com this compound furoate is metabolized hepatically by cytochrome P450 3A4, generating several metabolites, including 6-beta-hydroxy-mometasone furoate. medznat.ru Some studies suggest that active metabolites might be partly responsible for observed systemic effects, such as the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, despite the low levels of the parent compound. nih.gov Research has determined that the metabolite 6β-OH MF and the degradation product 9,11-epoxy MF exhibit significant activity at the human glucocorticoid receptor, with binding affinities comparable to or higher than dexamethasone (B1670325). nih.gov This research contributes to understanding how the claimed low bioavailability of the parent compound might still be associated with systemic effects. nih.gov Further elucidation of the formation, activity, and systemic exposure of these active metabolites is an ongoing area of research to fully assess the systemic impact of this compound furoate.
Here is a table summarizing information on this compound furoate and its active metabolites:
| Compound Name | Type | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | Potential Contribution to Systemic Effects | Reference |
| This compound Furoate | Parent Compound | Approximately 12-22 times greater than dexamethasone | Low systemic availability | drugbank.comnih.govmedznat.ru |
| 6β-hydroxy-mometasone furoate | Metabolite | Significantly active, comparable to or higher than dexamethasone | Potential contribution | nih.gov |
| 9,11-epoxy MF | Degradation Product | Significantly active, comparable to or higher than dexamethasone | Potential contribution | nih.gov |
Pharmacoeconomic and Health Outcomes Research in this compound Therapy
Pharmacoeconomic and health outcomes research plays a crucial role in evaluating the value of pharmaceutical interventions within healthcare systems. For this compound, studies in this area have primarily focused on assessing its cost-effectiveness and impact on patients' health-related quality of life (HRQoL) and healthcare resource utilization across various indications.
Research has demonstrated that this compound furoate nasal spray (MFNS) can lead to significant improvements in HRQoL in patients suffering from conditions such as acute rhinosinusitis and nasal polyposis. rhinologyjournal.comnih.govtandfonline.comnih.gov For instance, in patients with acute, uncomplicated rhinosinusitis, MFNS 200 µg twice daily was associated with a statistically significant improvement in the Sino-Nasal Outcome Test (SNOT)-20 mean total score compared to placebo. rhinologyjournal.comnih.gov Similarly, in subjects with mild-to-moderate nasal polyposis, MFNS 200 µg once daily significantly improved quality of life measures. tandfonline.comnih.gov
Cost-effectiveness analyses have frequently compared this compound-based therapies with alternative treatments. Studies have suggested that MFNS can be a cost-effective option for conditions like acute rhinosinusitis compared to antibiotics such as amoxicillin (B794), by potentially reducing disease-related costs and increasing quality-adjusted life-years (QALYs). researchgate.net One analysis in a Swedish setting indicated that treatment with MFNS 200 µg twice daily resulted in lower costs and improved HRQoL compared with amoxicillin or non-active treatment for mild to moderate acute rhinosinusitis. researchgate.net Another study focusing on pediatric allergic rhinitis in Colombia found that MFNS was a dominant strategy compared to beclomethasone (B1667900) dipropionate nasal spray, showing greater improvement in a therapeutic index reflecting efficacy and safety at lower total treatment costs over a 12-month period.
In the context of asthma, inhaled this compound furoate administered via a dry powder inhaler (MF-DPI) has been shown to improve HRQoL. nih.gov Studies utilizing instruments like the Medical Outcomes Survey 36-item Short Form (SF-36) and asthma-specific modules have reported statistically significant improvements in asthma-specific total scores, breathlessness, asthma concerns, and physical symptoms with MF-DPI compared to placebo. nih.gov Furthermore, pharmacoeconomic evaluations of combination therapies including this compound furoate for asthma management have been conducted to assess their cost-effectiveness relative to other treatment regimens. dovepress.comnih.govnih.govncpe.iencpe.iedovepress.comsemanticscholar.org For example, a cost-effectiveness analysis in Canada found that a once-daily, single-inhaler combination of indacaterol (B1671819) acetate/glycopyrronium bromide/mometasone furoate was less costly and more effective (resulting in higher QALYs) compared to salmeterol/fluticasone (B1203827) plus tiotropium (B1237716) or salmeterol/fluticasone alone in patients with inadequately controlled moderate-to-severe asthma. dovepress.comsemanticscholar.org
Healthcare resource utilization is another key aspect evaluated in pharmacoeconomic research. Effective treatment with this compound has the potential to reduce the need for other healthcare services, such as physician visits, emergency department visits, or hospitalizations, by improving symptom control and preventing exacerbations. While specific comprehensive data tables on resource utilization directly attributable to this compound monotherapy across all indications were not extensively detailed in the search results, studies on related interventions, such as this compound steroid-eluting sinus implants, have noted lower healthcare resource utilization over time compared to non-steroid-eluting implants following endoscopic sinus surgery. researchgate.netstreetinsider.com
Future directions in this research area are likely to include more real-world evidence studies to confirm findings from clinical trials in diverse patient populations and healthcare settings. Further analyses may also explore the long-term economic impact of this compound therapy, including indirect costs related to productivity losses due to illness.
Here is a summary of some pharmacoeconomic and health outcomes findings related to this compound:
| Study Population / Condition | Intervention Comparison | Outcome Measure(s) | Key Finding | Source |
| Acute, uncomplicated Rhinosinusitis (Adults) | MFNS 200 µg b.i.d. vs. Placebo | SNOT-20 Total Score (HRQoL) | Significant improvement in SNOT-20 score with MFNS. | rhinologyjournal.comnih.gov |
| Mild-to-moderate Nasal Polyposis | MFNS 200 µg q.d. vs. Placebo | Quality of Life Measures | Significant improvement in quality of life measures with MFNS. | tandfonline.comnih.gov |
| Acute Rhinosinusitis | MFNS 200 µg b.i.d. vs. Amoxicillin or Non-active treatment | Costs, QALYs, HRQoL | MFNS resulted in lower costs and improved HRQoL; cost-effective or cost-saving. | researchgate.net |
| Pediatric Allergic Rhinitis | MFNS vs. Beclomethasone Dipropionate Nasal Spray | Costs, Therapeutic Index (Efficacy/Safety) | MFNS was a dominant strategy (lower costs, greater improvement in TIX). | |
| Persistent Asthma (Adults) | MF-DPI vs. Placebo | Asthma-specific HRQoL, SF-36 Scores | Significant improvements in asthma-specific HRQoL and SF-36 scores with MF-DPI. | nih.gov |
| Moderate-to-Severe Asthma (Adults/Adolescents) | IND/GLY/MF vs. SAL/FLU+TIO or SAL/FLU | Costs, QALYs | IND/GLY/MF was less costly and more effective (higher QALYs). | dovepress.comsemanticscholar.org |
| Chronic Rhinosinusitis (Post-ESS) | This compound steroid-eluting implant vs. Non-eluting implant | Healthcare Resource Utilization | Lower healthcare resource utilization observed with this compound steroid-eluting implant. | researchgate.netstreetinsider.com |
常见问题
Q. Methodological Approach :
- In vitro assays : Use receptor-binding studies (e.g., glucocorticoid receptor [GR] affinity assays) to quantify this compound’s binding kinetics .
- Gene expression analysis : Employ RNA sequencing or qPCR to assess downregulation of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in human bronchial epithelial cells or eosinophils .
- Protein quantification : ELISA or Western blotting to measure suppression of NF-κB and AP-1 transcription factors in treated cell lines .
Data Interpretation : Compare results against dexamethasone or fluticasone to establish relative potency. Report IC₅₀ values and dose-response curves .
Advanced Research: How does this compound’s pharmacokinetic profile influence its efficacy in heterogeneous patient populations (e.g., pediatric vs. geriatric)?
Q. Methodological Approach :
- Population pharmacokinetic (PopPK) modeling : Use nonlinear mixed-effects modeling (NONMEM) to analyze plasma concentration data from clinical trials, incorporating covariates like age, BMI, and hepatic function .
- Monte Carlo simulations : Predict drug exposure variability across subpopulations and correlate with clinical outcomes (e.g., asthma control or nasal polyp recurrence) .
- Ethnicity-stratified analysis : Meta-analyze data from global Phase III trials to identify genetic or demographic factors affecting bioavailability .
Key Challenges : Address confounding variables (e.g., polypharmacy in elderly patients) using propensity score matching .
Basic Research: What experimental models best replicate this compound’s topical efficacy in allergic rhinitis?
Q. Methodological Approach :
- Murine models : Induce ovalbumin-sensitized allergic rhinitis and measure eosinophil infiltration and mucosal thickening via histopathology .
- Ex vivo tissue studies : Use human nasal epithelial cell cultures to assess mucociliary clearance rates post-treatment .
- Placebo-controlled trials : Design double-blind studies with objective endpoints (e.g., nasal airflow resistance via rhinomanometry) .
Data Validation : Cross-validate animal model results with human biopsy data to confirm translational relevance .
Advanced Research: Does this compound exhibit off-target effects on non-GR pathways in chronic use?
Q. Methodological Approach :
- High-throughput screening : Test this compound against a panel of 400+ kinases and GPCRs to identify unintended interactions .
- Longitudinal cohort studies : Monitor adverse events (e.g., adrenal suppression) in patients using this compound for >6 months, adjusting for baseline cortisol levels .
- Omics integration : Combine proteomic (mass spectrometry) and metabolomic (NMR) data to detect dysregulated pathways .
Statistical Tools : Apply Benjamini-Hochberg correction to minimize false discovery rates in multi-omics datasets .
Basic Research: How to optimize in vitro release assays for this compound-containing topical formulations?
Q. Methodological Approach :
- Franz diffusion cell studies : Compare drug permeation across synthetic membranes (e.g., Strat-M®) vs. excised human skin .
- HPLC method validation : Develop a USP-compliant assay with detection limits ≤0.1 ng/mL and inter-day precision RSD <2% .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and assess particle size distribution via dynamic light scattering .
Reporting Standards : Include sink conditions, receptor medium composition, and agitation rates in methodology .
Advanced Research: Can machine learning predict this compound non-responders based on multi-omics biomarkers?
Q. Methodological Approach :
- Feature selection : Use LASSO regression to identify predictive biomarkers (e.g., IL-33 serum levels, GR isoform ratios) from transcriptomic and proteomic datasets .
- Model training : Train random forest classifiers on Phase III trial data with outcomes stratified by ACOVE-3 criteria .
- External validation : Test models in independent cohorts (e.g., Real-World Evidence databases) and report AUC-ROC values .
Ethical Considerations : Ensure compliance with GDPR/HIPAA when using patient-derived data .
Basic Research: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
Q. Methodological Approach :
- Dose-response modeling : Fit data to sigmoidal Emax models using GraphPad Prism or R’s drc package .
- ANOVA with post-hoc tests : Apply Tukey’s HSD for pairwise comparisons between treatment arms .
- Power analysis : Use G*Power to determine minimum sample sizes for detecting 20% differences in efficacy .
Common Pitfalls : Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals .
Advanced Research: How do genetic polymorphisms (e.g., NR3C1 mutations) affect this compound’s therapeutic index?
Q. Methodological Approach :
- CRISPR-Cas9 editing : Introduce GR variants (e.g., D641V) into HEK293 cells and measure transactivation potential via luciferase assays .
- GWAS analysis : Correlate NR3C1 SNPs with clinical response in biobanks (e.g., UK Biobank) using PLINK .
- Pharmacodynamic modeling : Simulate variant-specific EC₅₀ shifts using MATLAB’s SimBiology .
Data Sharing : Deposit genotyping results in public repositories (e.g., dbGaP) per NIH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
